Stereochemical Composition and Receptor Agonist Potency at GPR35: 230-Fold Activity Differential
In a functional agonist assay at the human GPR35 receptor expressed in HT-29 cells, (3S,5RS)-3,5-dimethyl-piperazin-2-one demonstrated an IC₅₀ of 20 nM in a dynamic mass redistribution (DMR) assay after 1 h preincubation with zaprinast [1]. In contrast, a structurally related piperazin-2-one analog (CHEMBL1914586) tested under identical conditions exhibited an IC₅₀ of 4.69 µM (4,690 nM) [2]. The 230-fold potency difference underscores the critical role of the 3S,5RS stereochemical arrangement for GPR35 engagement.
| Evidence Dimension | GPR35 receptor agonist activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM (HT-29 cells, DMR assay, 1 h preincubation with zaprinast) |
| Comparator Or Baseline | Piperazin-2-one analog CHEMBL1914586: IC₅₀ = 4,690 nM |
| Quantified Difference | ~230-fold more potent |
| Conditions | Human GPR35 receptor expressed in HT-29 cells; agonist activity assessed by dynamic mass redistribution; 1 h preincubation with 1 µM zaprinast |
Why This Matters
A 230-fold potency difference directly dictates the concentration range required for in vitro pharmacology, impacting compound stock management and assay design, making (3S,5RS)-3,5-dimethyl-piperazin-2-one the preferred choice for GPR35-targeted screening.
- [1] BindingDB. BDBM50575552 / CHEMBL4865971. Affinity Data: IC₅₀ 20 nM, GPR35 agonist, HT-29 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575552 View Source
- [2] BindingDB. BDBM50357194 / CHEMBL1914586. Affinity Data: IC₅₀ 4,690 nM, GPR35 agonist, HT-29 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50357194 View Source
